

Navigating the In Vivo Landscape of Doramectin: A Technical Guide

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Compound of Interest

Compound Name: *epi-Doramectin*

Cat. No.: B10786062

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Disclaimer: Initial literature searches for "**epi-Doramectin**" did not yield specific in vivo studies under this name. The following technical guide focuses on Doramectin, a widely studied and commercially significant endectocide. It is plausible that "**epi-Doramectin**" may be an internal designation, a novel compound not yet described in published literature, or a variant with undisclosed data. This document synthesizes the extensive publicly available in vivo data for Doramectin to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Doramectin, a macrocyclic lactone derived from the fermentation of *Streptomyces avermitilis*, is a potent endectocide with broad-spectrum activity against nematodes and arthropods. This guide provides an in-depth overview of in vivo studies of doramectin in various animal models, with a focus on its pharmacokinetic profile, efficacy against key parasites, and toxicological evaluation. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate understanding and application in a research and development setting.

Pharmacokinetics of Doramectin in Animal Models

The in vivo behavior of doramectin has been characterized in several species, with key pharmacokinetic parameters summarized below. These data are crucial for determining appropriate dosing regimens and understanding the duration of therapeutic and prophylactic effects.

Table 1: Comparative Pharmacokinetics of Doramectin (Subcutaneous Administration)

Animal Model	Dose (µg/kg)	Cmax (ng/mL)	Tmax (days)	AUC (ng·day/mL)	Terminal Half-life (days)	Reference
Cattle	200	27.8 ± 7.9	-	457 ± 66	-	[1]
Cattle	200	~32	5.3 ± 0.35	511 ± 16	-	[2]
Alpacas	200	6.05 ± 5.34	3.83 ± 2.48	62.12 ± 18.86	6.2 ± 4.9	[3]

Table 2: Pharmacokinetics of Doramectin in Cattle (Intramuscular vs. Subcutaneous)[1]

Administration Route	Dose (µg/kg)	Cmax (ng/mL)	AUC (ng·day/mL)
Subcutaneous (SC)	200	27.8 ± 7.9	457 ± 66
Intramuscular (IM)	200	33.1 ± 9.0	475 ± 82

Table 3: Pharmacokinetics of Doramectin Pour-on Formulation in Cattle[4]

Dose (µg/kg)	Cmax (ng/mL)	Tmax (days)	AUC (ng·day/mL)	Mean Residence Time (days)
500	12.2 ± 4.8	4.3 ± 1.6	168.0 ± 41.7	12.8 ± 1.9

Efficacy of Doramectin Against Endoparasites in Cattle

Doramectin has demonstrated high efficacy against a wide range of gastrointestinal and pulmonary nematodes in cattle. The following tables summarize the percentage reduction in

worm burdens from various controlled studies.

Table 4: Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Adult Nematodes in Cattle[5][6]

Nematode Species	Efficacy (%)
Ostertagia ostertagi	≥99.9
Haemonchus placei	≥99.9
Trichostrongylus axei	≥99.9
Cooperia oncophora	≥99.6
Cooperia punctata	≥99.6
Oesophagostomum radiatum	≥99.9
Dictyocaulus viviparus	≥99.9
Nematodirus helvetianus	73.3
Trichuris spp.	94.6

Table 5: Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Larval (L4) Stages of Nematodes in Cattle[7]

Nematode Species	Efficacy (%)
Ostertagia ostertagi	≥99
Haemonchus placei	≥99
Cooperia oncophora	≥99
Oesophagostomum radiatum	≥99
Dictyocaulus viviparus	100
Nematodirus helvetianus	77.4 - 83.3

Table 6: Persistent Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Experimental Nematode Infections in Calves[8]

Parasite Species	Challenge Duration (days)	Efficacy (%)
Ostertagia ostertagi	21	99.9
28	93.7	
Cooperia oncophora	14	99.2
21	90.7	
Dictyocaulus viviparus	21	100
28	99.9	

Experimental Protocols

Pharmacokinetic Study in Cattle (Subcutaneous and Intramuscular)[1]

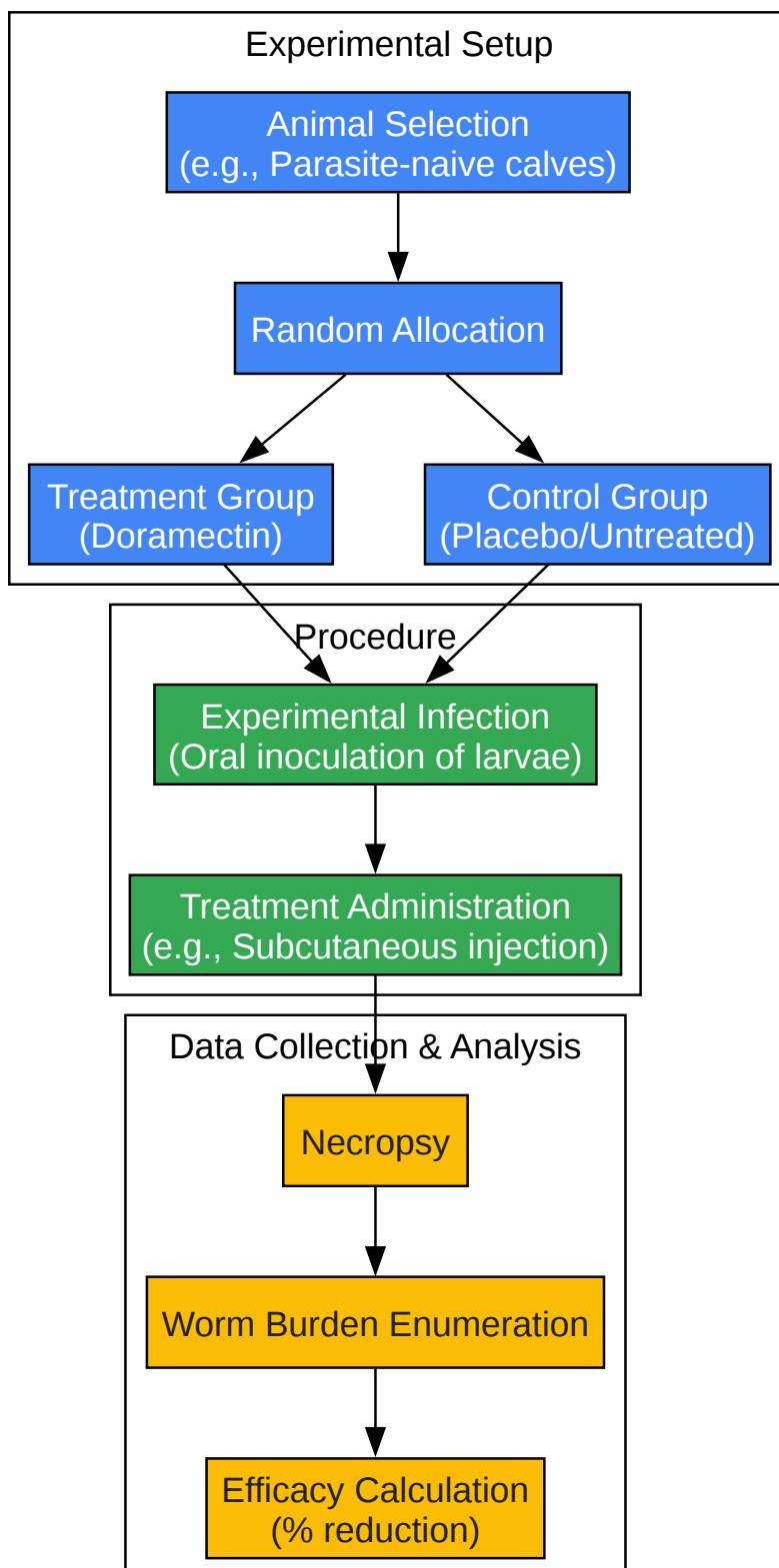
- Animals: 40 healthy cattle.
- Treatment Groups:
 - Group 1 (n=20): Doramectin (200 µg/kg) administered subcutaneously.
 - Group 2 (n=20): Doramectin (200 µg/kg) administered intramuscularly.
- Blood Sampling: Blood samples were collected at predetermined time points before and after treatment.
- Analysis: Plasma concentrations of doramectin were determined using high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.

Efficacy Study Against Gastrointestinal Nematodes in Calves[7]

- Animals: Parasite-free yearling calves.
- Infection: Calves were orally inoculated with infective larval stages of various nematode species.
- Treatment Groups:
 - Treated Group: Doramectin (200 µg/kg) administered subcutaneously.
 - Control Group: Saline solution administered subcutaneously.
- Necropsy and Worm Burden Assessment: All calves were euthanized at least 14 days after treatment. The gastrointestinal tracts were processed to recover and count adult and larval nematodes.
- Efficacy Calculation: Efficacy was calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

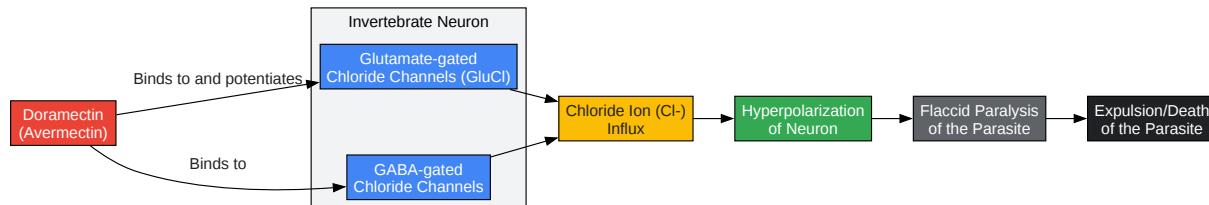
Visualizations

General Experimental Workflow for Efficacy Studies

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Caption: Workflow for a typical in vivo efficacy study of an anthelmintic in an animal model.

Conceptual Signaling Pathway of Avermectins



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Caption: Proposed mechanism of action of avermectins, including doramectin, in invertebrates.

Toxicological Profile

Acute toxicity studies in rodents have shown that doramectin has a wide safety margin. Clinical signs of toxicity at high doses are consistent with the effects of avermectins on the central nervous system and include decreased activity, tremors, and ataxia. A no-observed-effect level (NOEL) for maternal toxicity in rabbits was established at 0.75 mg/kg bw/day. Doramectin has not been found to be genotoxic in a range of in vitro and in vivo assays.^[4]

Conclusion

Doramectin is a highly effective and persistent endectocide in various animal models, particularly cattle. Its pharmacokinetic profile, characterized by a long half-life, contributes to its prolonged prophylactic activity against a broad spectrum of economically important nematodes. The extensive body of in vivo research on doramectin provides a solid foundation for its continued use in veterinary medicine and for the development of new formulations and therapeutic applications. Further research could focus on the potential for resistance development and the comparative efficacy of novel derivatives.

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